molecular formula C23H26N4O4S B6579753 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-80-1

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6579753
CAS No.: 451466-80-1
M. Wt: 454.5 g/mol
InChI Key: YIUOKJOKDAPFRO-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a benzo[d][1,3]dioxole moiety, which is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole derivatives, which can be coupled to the quinazoline core through various coupling reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo and thioxo groups to their corresponding alcohols and thiols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the quinazoline core or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, and the benzo[d][1,3]dioxole moiety can enhance binding affinity and specificity. The diethylaminoethyl group may improve the compound’s solubility and bioavailability, while the thioxo group can participate in redox reactions, potentially modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share the quinazoline core and have similar biological activities.

    Benzo[d][1,3]dioxole Derivatives: These compounds contain the benzo[d][1,3]dioxole moiety and are often found in natural products and pharmaceuticals.

Uniqueness

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-3-26(4-2)10-9-24-21(28)16-6-7-17-18(12-16)25-23(32)27(22(17)29)13-15-5-8-19-20(11-15)31-14-30-19/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,24,28)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOKJOKDAPFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106714
Record name 3-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451466-80-1
Record name 3-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451466-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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